N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide
Brand Name: Vulcanchem
CAS No.: 1217017-33-8
VCID: VC0029974
InChI: InChI=1S/C24H31N3O4/c1-24(2,3)31-23(30)27-20-15-11-10-14-19(20)26-22(29)17-9-5-8-16-21(28)25-18-12-6-4-7-13-18/h4,6-7,10-15H,5,8-9,16-17H2,1-3H3,(H,25,28)(H,26,29)(H,27,30)
SMILES: CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)CCCCCC(=O)NC2=CC=CC=C2
Molecular Formula: C24H31N3O4
Molecular Weight: 425.529

N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide

CAS No.: 1217017-33-8

Cat. No.: VC0029974

Molecular Formula: C24H31N3O4

Molecular Weight: 425.529

* For research use only. Not for human or veterinary use.

N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide - 1217017-33-8

Specification

CAS No. 1217017-33-8
Molecular Formula C24H31N3O4
Molecular Weight 425.529
IUPAC Name tert-butyl N-[2-[(7-anilino-7-oxoheptanoyl)amino]phenyl]carbamate
Standard InChI InChI=1S/C24H31N3O4/c1-24(2,3)31-23(30)27-20-15-11-10-14-19(20)26-22(29)17-9-5-8-16-21(28)25-18-12-6-4-7-13-18/h4,6-7,10-15H,5,8-9,16-17H2,1-3H3,(H,25,28)(H,26,29)(H,27,30)
Standard InChI Key HFNCPUKVONEFHY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)CCCCCC(=O)NC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator